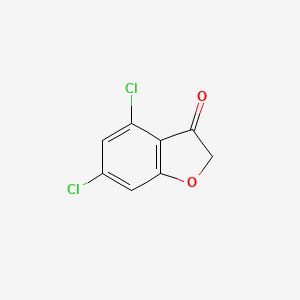![molecular formula C16H20N8OS B1455241 (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1325181-96-1](/img/structure/B1455241.png)
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
説明
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N8OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Angiogenic and DNA Cleavage Studies
The compound has been studied for its potential in inhibiting in vivo angiogenesis and its DNA cleavage abilities. This was particularly evident in chick chorioallantoic membrane (CAM) models, where novel piperidine analogues, including derivatives similar to the compound , efficiently blocked blood vessel formation. These compounds also showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their combined anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anticancer Properties
A series of novel derivatives of the compound demonstrated considerable potential as anticancer agents. This includes the synthesis and evaluation of derivatives like imidazo[4,5-b]quinoxaline-indolinone and thiazolopyrimidine-oxoindoline, which exhibited excellent anti-proliferative activities against various human cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).
Pharmacokinetic Profile Improvement
Modifications of the core structure of compounds similar to (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide have led to the development of potent renin inhibitors with improved pharmacokinetic profiles, which is vital for the development of more effective drugs (Tokuhara et al., 2018).
Inhibitor Development for Specific Diseases
The compound's derivatives have been studied for their role in the development of selective inhibitors for diseases such as rheumatoid arthritis. For instance, a series of 3(R)-aminopyrrolidine derivatives, which share a similar structure, were synthesized as JAK1-selective inhibitors, showing efficacy similar to existing treatments (Chough et al., 2018).
作用機序
Target of Action
The primary targets of the compound (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide are the Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2) enzymes . These enzymes are non-receptor tyrosine kinases that play a crucial role in mediating signals via the JAK-STAT pathway .
Mode of Action
The compound (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide acts as a selective inhibitor of JAK1 and JAK2 . By inhibiting these enzymes, it disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response .
Biochemical Pathways
The inhibition of JAK1 and JAK2 by (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide affects the JAK-STAT pathway . This pathway is responsible for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Pharmacokinetics
Research into similar compounds suggests that they may have improved pharmacokinetic properties, making them suitable for the treatment of conditions such as rheumatoid arthritis .
Result of Action
The molecular and cellular effects of the action of (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide are primarily due to its inhibition of the JAK-STAT pathway . This can lead to a decrease in the activity of genes regulated by this pathway, potentially resulting in reduced inflammation and other effects beneficial for the treatment of diseases like rheumatoid arthritis .
生化学分析
Biochemical Properties
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with enzymes such as Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2), which are crucial in various signaling pathways . The nature of these interactions involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and modulating downstream signaling processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and reducing cell migration and invasion . Additionally, the compound affects the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are vital for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to enzyme inhibition. This inhibition results in the downregulation of signaling pathways that are essential for cell growth and survival . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and retains its inhibitory activity over extended periods . Degradation products may form under certain conditions, which could influence its efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, where it exerts its biological effects. The distribution pattern is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
特性
IUPAC Name |
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-10-4-6-24(16(25)21-15-22-20-9-26-15)7-12(10)23(2)14-11-3-5-17-13(11)18-8-19-14/h3,5,8-10,12H,4,6-7H2,1-2H3,(H,17,18,19)(H,21,22,25)/t10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVTMZYPQOWPS-PWSUYJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


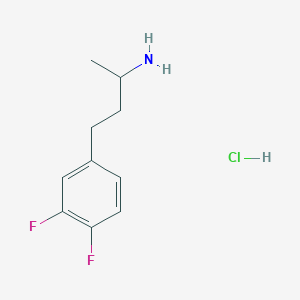
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
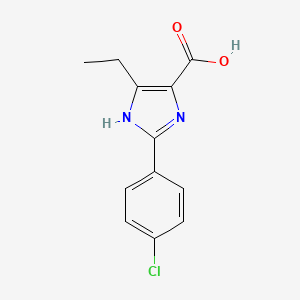
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)



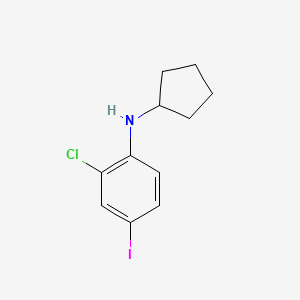
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
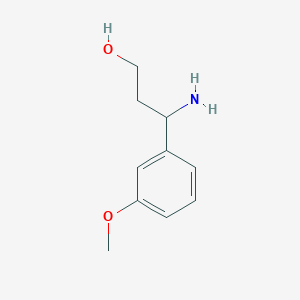
![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
